![molecular formula C21H20N2O2 B267162 N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)

N-[3-(3-phenylpropoxy)phenyl]isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(3-phenylpropoxy)phenyl]isonicotinamide, also known as GW6471, is a selective peroxisome proliferator-activated receptor (PPAR) antagonist. It is a synthetic compound that has been widely used in scientific research to study the role of PPARs in various physiological and pathological processes.

Mecanismo De Acción

N-[3-(3-phenylpropoxy)phenyl]isonicotinamide acts as a selective antagonist of PPARs, particularly PPARα. It binds to the ligand-binding domain of PPARs and prevents the activation of the receptor by its natural ligands such as fatty acids and eicosanoids. This results in the inhibition of the downstream effects of PPARs on gene expression and cellular processes.

Biochemical and Physiological Effects

N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It has also been shown to inhibit the proliferation and differentiation of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has several advantages for lab experiments. It is a selective antagonist of PPARs and can be used to study the specific effects of PPARs on various cellular processes. It is also a synthetic compound and can be easily synthesized and purified.

However, there are also some limitations to the use of N-[3-(3-phenylpropoxy)phenyl]isonicotinamide in lab experiments. It has been shown to have off-target effects on other nuclear receptors such as the retinoid X receptor (RXR). It is also a relatively expensive compound, which may limit its use in some labs.

Direcciones Futuras

There are several future directions for the use of N-[3-(3-phenylpropoxy)phenyl]isonicotinamide in scientific research. One area of future research is the investigation of the role of PPARs in cancer. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been shown to inhibit the proliferation and differentiation of cancer cells, and further research is needed to elucidate the underlying mechanisms.

Another area of future research is the development of more selective PPAR antagonists. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has off-target effects on other nuclear receptors, and the development of more selective compounds may help to overcome this limitation.

Conclusion

In conclusion, N-[3-(3-phenylpropoxy)phenyl]isonicotinamide is a selective PPAR antagonist that has been widely used in scientific research to study the role of PPARs in various physiological and pathological processes. It is a synthetic compound that can be easily synthesized and purified. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-[3-(3-phenylpropoxy)phenyl]isonicotinamide in scientific research, particularly in the investigation of the role of PPARs in cancer and the development of more selective PPAR antagonists.

Métodos De Síntesis

N-[3-(3-phenylpropoxy)phenyl]isonicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromophenyl isocyanate with 3-phenylpropyl alcohol to form 3-(3-phenylpropoxy)phenyl isocyanate. The resulting isocyanate is then reacted with isonicotinic acid to form N-[3-(3-phenylpropoxy)phenyl]isonicotinamide. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been extensively used in scientific research to study the role of PPARs in various physiological and pathological processes. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. They are also involved in the regulation of cell proliferation and differentiation.

N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been used to study the role of PPARs in various diseases such as diabetes, obesity, atherosclerosis, and cancer. It has also been used to investigate the effects of PPARs on lipid metabolism, glucose homeostasis, and inflammation. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been shown to inhibit the activation of PPARs and thereby block their downstream effects.

Propiedades

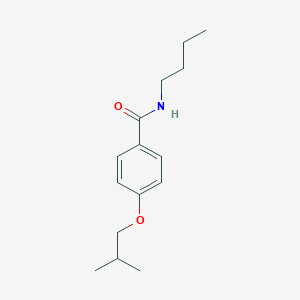

Nombre del producto |

N-[3-(3-phenylpropoxy)phenyl]isonicotinamide |

|---|---|

Fórmula molecular |

C21H20N2O2 |

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

N-[3-(3-phenylpropoxy)phenyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C21H20N2O2/c24-21(18-11-13-22-14-12-18)23-19-9-4-10-20(16-19)25-15-5-8-17-6-2-1-3-7-17/h1-4,6-7,9-14,16H,5,8,15H2,(H,23,24) |

Clave InChI |

SLUMCWBIPAQYAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |

SMILES canónico |

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(2-chlorophenyl)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267079.png)

![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)

![N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B267081.png)

![2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267082.png)

![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B267083.png)

![N-(2-methoxyethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B267084.png)

![N-isopropyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267085.png)

![4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)

![N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267089.png)

![N-butyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267091.png)

![N-{4-[(butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267095.png)